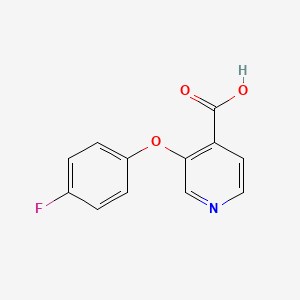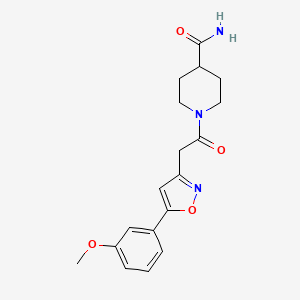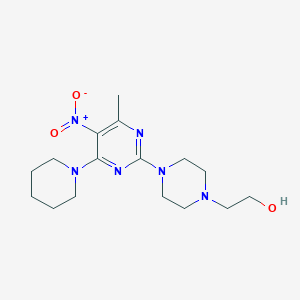
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related compounds involves multistep processes including Suzuki-Miyaura cross-coupling reactions, highlighting the significance of fluorine atoms and pyridine rings in constructing complex structures. Ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its fluorinated analogs demonstrate the use of C-H...O, C-H...F, and C-H...π interactions in their crystal structures, showcasing the role of fluorophenoxy groups in molecular architecture (Suresh et al., 2007).
Molecular Structure Analysis The molecular structure of related compounds, as in the case of ethyl 2,6-bis(4-fluorophenyl)-4-hydroxy-5-(4-methylphenylsulfanyl)pyridine-3-carboxylate, is significantly influenced by intramolecular and intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and properties of these molecules (Suresh et al., 2007).
Chemical Reactions and Properties Functionalized pyridine derivatives, such as those obtained from reactions involving fluorophenoxy groups, exhibit diverse reactivity due to their structural features, enabling a broad range of chemical transformations and applications in various fields, including medicinal chemistry and material science (Dash et al., 2007).
Physical Properties Analysis Compounds containing fluorophenoxy and pyridine moieties often display unique physical properties, including photophysical characteristics that can be finely tuned through molecular engineering, as demonstrated by derivatives of thieno[3,2-b]pyridine-5(4H)-ones (Sung et al., 2018).
Chemical Properties Analysis The chemical properties of 3-(4-fluorophenoxy)pyridine-4-carboxylic acid derivatives are shaped by their functional groups, which influence their reactivity, stability, and interaction with other molecules. The introduction of fluorine atoms and phenoxy groups can significantly affect the acidity, basicity, and overall reactivity profile of these compounds, making them valuable intermediates in organic synthesis and pharmaceutical research (Kennard et al., 1986).
科学的研究の応用
Extraction and Purification
3-(4-Fluorophenoxy)pyridine-4-carboxylic acid, as a derivative of pyridine carboxylic acids, can be involved in extraction processes. For example, pyridine-3-carboxylic acid, a related compound, has been studied for its extraction using 1-dioctylphosphoryloctane (TOPO) with different diluents, which could be relevant for the purification of 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid as well (Kumar & Babu, 2009).
Chemical Synthesis and Molecular Docking
Chemical synthesis involving compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid can be significant in molecular docking studies. Docking and quantitative structure–activity relationship studies, for example, have been performed on structurally similar compounds to understand their inhibitory activity in kinase enzymes (Caballero et al., 2011).
Spectroscopy and DFT Calculations
Derivatives of pyridine carboxylic acid, such as 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid, can be characterized using spectroscopic techniques like FT-IR and UV-Vis, as well as Density Functional Theory (DFT) calculations. These methods help in understanding the molecular structure and properties of these compounds (Tamer et al., 2018).
Fluorescence Studies
Pyridine carboxylic acid derivatives are explored for their fluorescence properties. For instance, novel pyridine dicarboxylic acid derivatives have been synthesized and studied for their fluorescence properties in coordination with lanthanide ions. These studies could be relevant for compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid in understanding their potential in fluorescence applications (Tang et al., 2006).
Potential in Pharmacology
Although information related to drug use and side effects are excluded, it's notable that compounds like 3-(4-Fluorophenoxy)pyridine-4-carboxylic acid might have implications in pharmacology, as indicated by studies on similar compounds enhancing retention for passive avoidance learning in mice, suggesting potential cognitive effects (Butler, Poschel & Marriott, 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound can provide more detailed safety information .
特性
IUPAC Name |
3-(4-fluorophenoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMLVZWSMNFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2484563.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B2484564.png)
![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)




![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)
![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)
